molecular formula C10H12O4 B3050218 1-(2,4,6-Trihydroxyphenyl)butan-1-one CAS No. 2437-62-9

1-(2,4,6-Trihydroxyphenyl)butan-1-one

Cat. No.: B3050218
CAS No.: 2437-62-9
M. Wt: 196.2 g/mol
InChI Key: NSFOTVGLNZUKLK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trihydroxyphenyl)butan-1-one is typically synthesized through the substitution reaction of butanone with 3,5-dihydroxybenzaldehyde . The reaction involves the use of appropriate catalysts and solvents under controlled temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenylbutanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4,6-Trihydroxyphenyl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, leading to the modulation of signaling pathways. For example, it has been shown to bind to the human CD4+ receptor and inhibit HIV infection by blocking the transcription of viral genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,6-Trihydroxyphenyl)butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h4-5,11,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFOTVGLNZUKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296973
Record name 1-(2,4,6-trihydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-62-9
Record name NSC112933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4,6-trihydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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